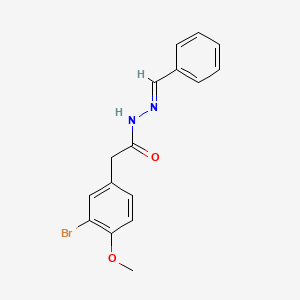![molecular formula C18H22N2O3S B4550146 N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B4550146.png)
N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide
Übersicht
Beschreibung
N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes a benzyl group, a phenyl ring substituted with an ethylsulfamoyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Ethylsulfamoyl Group:
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-3-[4-(methylsulfamoyl)phenyl]propanamide
- N-benzyl-3-[4-(propylsulfamoyl)phenyl]propanamide
- N-benzyl-3-[4-(butylsulfamoyl)phenyl]propanamide
Comparison: N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide is unique due to the presence of the ethylsulfamoyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the ethylsulfamoyl derivative may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-benzyl-3-[4-(ethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-20-24(22,23)17-11-8-15(9-12-17)10-13-18(21)19-14-16-6-4-3-5-7-16/h3-9,11-12,20H,2,10,13-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDLSOQQJLANSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4550063.png)
![N-{3-[(3,5-DICHLOROPHENYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4550074.png)



![tert-butyl 2-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4550096.png)

![N-[(4-butoxyphenyl)acetyl]glycylglycine](/img/structure/B4550110.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethylbenzamide](/img/structure/B4550117.png)
![N-[3-(PROPAN-2-YLOXY)PROPYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4550127.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4550130.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4550171.png)
